molecular formula C14H17ClN2O3 B2378784 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride CAS No. 1349709-05-2

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride

Cat. No. B2378784
CAS RN: 1349709-05-2
M. Wt: 296.75
InChI Key: FEMBWUDHYBRBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-55-6 and Linear Formula: C13 H14 N2 O2 . Cl H . It has a molecular weight of 266.73 . The compound is a solid at room temperature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 266.73 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications

The compound 2-hydroxy-3-methoxybenzaldehyde, a closely related compound, has been used in the synthesis of various materials that demonstrate catalytic properties. For example, it has been used in the creation of a molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y, which serves as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Antimicrobial Applications

Compounds structurally similar to 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride have shown potential in antimicrobial applications. For instance, novel imidazole bearing isoxazole derivatives, synthesized by condensing related compounds, have demonstrated significant antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Chemical Synthesis and Assay Applications

The compound has been synthesized and utilized as a probing tool in Store-Operated Calcium Entry (SOCE) assays. This reflects its utility in more specialized biochemical and pharmacological research contexts (Dago et al., 2016).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple pathways could be affected. These could include pathways related to the various activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. The metabolism and excretion of this compound would depend on various factors, including its specific chemical structure and the biological context.

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound could have various effects at the molecular and cellular levels. These could include effects related to the various activities mentioned above, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole compounds have been an interesting source for researchers for more than a century due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on exploring the potential applications of “2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride” in various fields, including medicinal chemistry.

properties

IUPAC Name

2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMBWUDHYBRBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.